Potassium 4,4'-(hydrazine-1,2-diyl)dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate is an organic compound that features a hydrazine group linked to two benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate typically involves the reaction of 4-cyanobenzoic acid with hydrazine hydrate in the presence of a suitable solvent like methanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . The resulting mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzoate groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as luminescence and catalytic activity . The hydrazine group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Potassium 4,4’-(1,2,4,5-tetrazine-3,6-diyl)dibenzoate: Similar structure but contains a tetrazine group instead of a hydrazine group.
Potassium 4,4’-(ethyne-1,2-diyl)dibenzoate: Contains an ethyne group, leading to different chemical properties.
Uniqueness
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate is unique due to its hydrazine group, which imparts distinct redox properties and the ability to form stable complexes with metal ions. This makes it particularly useful in the synthesis of MOFs and other coordination compounds.
Properties
Molecular Formula |
C14H10K2N2O4 |
---|---|
Molecular Weight |
348.44 g/mol |
IUPAC Name |
dipotassium;4-[2-(4-carboxylatophenyl)hydrazinyl]benzoate |
InChI |
InChI=1S/C14H12N2O4.2K/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20;;/h1-8,15-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI Key |
LRPJHQLSWKKMOI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])NNC2=CC=C(C=C2)C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.